molecular formula C13H18O3 B1617517 2-Phenoxyethyl isovalerate CAS No. 58214-96-3

2-Phenoxyethyl isovalerate

Cat. No.: B1617517
CAS No.: 58214-96-3
M. Wt: 222.28 g/mol
InChI Key: YZUZZKHORGLGEC-UHFFFAOYSA-N
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Description

2-Phenoxyethyl isovalerate (CAS: Not explicitly provided in evidence) is an ester compound derived from isovaleric acid (3-methylbutanoic acid) and 2-phenoxyethanol. It is widely utilized in the fragrance industry due to its herbaceous and fruity aroma profile . The compound’s structure combines a phenoxyethyl moiety with an isovalerate group, enabling it to act as a stable odorant in personal care products and perfumes.

Properties

CAS No.

58214-96-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-phenoxyethyl 3-methylbutanoate

InChI

InChI=1S/C13H18O3/c1-11(2)10-13(14)16-9-8-15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

YZUZZKHORGLGEC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCOC1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)OCCOC1=CC=CC=C1

Other CAS No.

58214-96-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-, 2-phenoxyethyl ester typically involves the esterification of 3-methylbutanoic acid with 2-phenoxyethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 3-methyl-, 2-phenoxyethyl ester follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl isovalerate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-methylbutanoic acid and 2-phenoxyethanol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

    Oxidation: Under strong oxidizing conditions, the ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed

    Hydrolysis: 3-methylbutanoic acid and 2-phenoxyethanol.

    Transesterification: New ester and alcohol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-Phenoxyethyl isovalerate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of certain olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can influence various cellular processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Volatility and Aroma: Ethyl and hexyl isovalerates dominate food aromas due to lower molecular weights and higher volatility, whereas phenoxyethyl derivatives prioritize stability in perfumes .
  • Structural-Activity Relationships: Substitution position (e.g., 4-hydroxy vs. 2-hydroxy in benzoate esters) significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate shows potent activity against MCF-7 cells (11% viability at 500 µg/mL), while the 2-hydroxy analog is less active (52% viability) .

Pharmacological Potential

Data Tables

Table 1: Cytotoxicity of 2-Phenoxyethyl Benzoate Derivatives (MCF-7 Cells)

Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC₅₀ Estimate
2-Phenoxyethyl 4-hydroxy benzoate 36% 11% <62.5 µg/mL
2-Phenoxyethyl 2-hydroxybenzoate N/A 52% >500 µg/mL

Table 2: Volatile Isovalerate Esters in Food Products

Source Compound Concentration Reference
Greek Wines Ethyl isovalerate 0.135 ± 0.009 mg/L
Hard Jackfruit Isopentyl isovalerate 28.4% of total volatiles
"Ruixue" Apples Hexyl isovalerate Major component

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